molecular formula C₇H₉BrO₂ B1140668 (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan CAS No. 109789-15-3

(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan

Cat. No.: B1140668
CAS No.: 109789-15-3
M. Wt: 205.05
InChI Key:
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Description

(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan is an organic compound with the molecular formula C7H9BrO2. This compound is characterized by a furan ring substituted with a bromine atom and a propynyloxy group. It is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan typically involves the bromination of tetrahydrofuran derivatives followed by the introduction of the propynyloxy group. One common method includes the reaction of tetrahydrofuran with bromine in the presence of a catalyst to form the brominated intermediate. This intermediate is then reacted with propargyl alcohol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of the bromine atom and propynyloxy group can influence the biological activity of the resulting molecules.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The propynyloxy group can undergo oxidation or reduction, leading to the formation of different functional groups. These transformations are mediated by specific enzymes or catalysts that facilitate the reaction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-2-(2-propynyloxy)-2H-pyran
  • 3-(Prop-2-yn-1-yloxy)benzaldehyde
  • 2-(2-Propynyloxy)tetrahydropyran

Uniqueness

(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan is unique due to the presence of both a bromine atom and a propynyloxy group on a furan ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, sets it apart from other similar compounds.

Properties

IUPAC Name

(2S,3R)-3-bromo-2-prop-2-ynoxyoxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWULWFRVGOGUEH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1C(CCO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCO[C@H]1[C@@H](CCO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652496
Record name (2S,3R)-3-Bromo-2-[(prop-2-yn-1-yl)oxy]oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109789-15-3
Record name (2S,3R)-3-Bromo-2-[(prop-2-yn-1-yl)oxy]oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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